cefamandole

Surgical prophylaxis Cardiothoracic surgery Sternal wound infection

Cefamandole (CAS 144125-09-7; molecular formula C₁₈H₁₈N₆O₅S₂, molecular weight 462.50 g/mol) is a fully characterized chemical reference standard corresponding to Cefamandole Impurity 17, a structurally defined degradation-related substance of the second-generation cephalosporin antibiotic cefamandole. The parent drug, cefamandole (clinically administered as the formate ester prodrug cefamandole nafate), is a semisynthetic broad-spectrum β-lactam antibiotic with an unusually wide spectrum of activity against Enterobacteriaceae and enhanced stability toward certain Gram-negative β-lactamases.

Molecular Formula C6H7N3O
Molecular Weight 0
CAS No. 144125-09-7
Cat. No. B1174695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefamandole
CAS144125-09-7
Synonyms5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(S*)]]-
Molecular FormulaC6H7N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefamandole CAS 144125-09-7: Core Identity and Procurement Baseline for Scientific Selection


Cefamandole (CAS 144125-09-7; molecular formula C₁₈H₁₈N₆O₅S₂, molecular weight 462.50 g/mol) is a fully characterized chemical reference standard corresponding to Cefamandole Impurity 17, a structurally defined degradation-related substance of the second-generation cephalosporin antibiotic cefamandole [1]. The parent drug, cefamandole (clinically administered as the formate ester prodrug cefamandole nafate), is a semisynthetic broad-spectrum β-lactam antibiotic with an unusually wide spectrum of activity against Enterobacteriaceae and enhanced stability toward certain Gram-negative β-lactamases [2]. This impurity reference standard, with the CAS registry 144125-09-7 (matching C₁₈H₁₈N₆O₅S₂, MW 462.50), is employed as a pharmacopeial-grade analytical standard for the identification, quantification, and quality control of cefamandole active pharmaceutical ingredient (API) and cefamandole nafate for injection [3].

Cefamandole CAS 144125-09-7: Why In-Class Substitution Risks Analytical and Clinical Non-Equivalence


Cefamandole occupies a distinct pharmacologic and structural niche within the second-generation cephalosporins. Its 7-α-hydroxy-mandelamido side chain and 3-(1-methyl-1H-tetrazol-5-yl)thiomethyl substituent confer a differentiated spectrum of Gram-negative activity that surpasses first-generation agents (cefazolin, cephalothin, cephalexin) while diverging from other second-generation analogs such as cefuroxime and cefoxitin [1]. In surgical prophylaxis, randomized controlled trials have demonstrated that generic substitution with cefazolin, cefonicid, or cefuroxime does not yield equivalent clinical outcomes; cefamandole has shown statistically significant superiority in preventing deep sternal wound infections and donor site infections in cardiovascular surgery [2]. Pharmacokinetically, cefamandole’s shorter elimination half-life, lower plasma protein binding, and superior bone penetration ratio compared with cefuroxime create a distinct tissue distribution profile that cannot be replicated by intra-class alternatives [3]. Furthermore, the chemical reference standard CAS 144125-09-7 (Cefamandole Impurity 17) is an essential analytical tool for pharmaceutical quality testing of cefamandole-containing products; substitution with an unqualified or structurally undefined reference material would compromise the traceability and accuracy of impurity quantification, HPLC method validation, and regulatory compliance per ICH Q3A/Q3B guidelines [4].

Cefamandole CAS 144125-09-7: Head-to-Head Comparative Evidence for Differentiated Scientific and Procurement Decisions


Surgical Site Infection Prevention vs. Cefazolin in Cardiac Surgery: A Prospective Randomized Double-Blind Trial of 1,030 Patients

In a prospective, randomized, double-blind trial of 1,030 patients undergoing elective cardiothoracic surgery with median sternotomy, cefamandole demonstrated statistically significant superiority over cefazolin for surgical site infection (SSI) prevention. Cefazolin was significantly less effective than cefamandole at both the sternal site (1.8% vs. 0.4%, p < 0.05) and donor sites (1.3% vs. 0%, p < 0.02). Seven Staphylococcus aureus wound infections occurred in cefazolin recipients versus none in the cefamandole group (p < 0.01) [1]. This inferiority was attributed to cefazolin's greater susceptibility to hydrolysis by staphylococcal β-lactamase [2].

Surgical prophylaxis Cardiothoracic surgery Sternal wound infection

Surgical Prophylaxis vs. Cefonicid in Cardiovascular Surgery: A Prospective Double-Blind Study of 400 Patients

In a prospective, randomized, double-blind study of 400 patients undergoing elective cardiovascular surgery with median sternotomy, cefamandole demonstrated significant superiority over cefonicid for all infection endpoints. Chest wound and donor site infections plus early prosthetic valve endocarditis occurred in 6.3% (11/175) of cefonicid recipients versus 2.2% (4/182) of cefamandole recipients (p = 0.05). Miscellaneous postoperative infections (urinary tract, pneumonia, intravenous site, bacteremia, sepsis, C. difficile diarrhea) were significantly more frequent with cefonicid (9.19%, 16/174 patients) than with cefamandole (2.19%, 4/183 patients; p = 0.003). Three cefonicid-group patients required sternal debridement for deep wound infection control versus none in the cefamandole group [1].

Cardiovascular surgery Surgical site infection Cephalosporin prophylaxis

In Vitro Antibacterial Potency Advantage Against Enterobacteriaceae vs. First-Generation Cephalosporins Cephalothin, Cephaloridine, and Cephalexin

Cefamandole's in vitro antibacterial spectrum against Enterobacteriaceae was systematically compared with first-generation cephalosporins cephalothin, cephaloridine, and cephalexin against 445 clinical isolates. Cefamandole was the most active antibiotic against isolates of Citrobacter, Enterobacter, and Shigella, with activity against Staphylococcus aureus and Bacteroides comparable to the other tested agents [1]. In a separate quantitative study, cefamandole inhibited 70% of Escherichia coli, 86% of Klebsiella pneumoniae, and 88% of Proteus mirabilis at 1.6 μg/mL; these species were substantially less susceptible to cephalothin, cephaloridine, and cephalexin at equivalent concentrations [2]. Cefamandole additionally inhibited traditionally cephalosporin-resistant Enterobacter and indole-positive Proteus strains [3].

Enterobacteriaceae MIC Gram-negative spectrum

Bone Penetration vs. Cefuroxime in Orthopedic Surgery: Bone/Serum Concentration Ratio in Total Hip Replacement

In 96 patients undergoing total hip replacement surgery, cefamandole achieved a mean cancellous bone concentration of 12.6 mg/kg (range: 2.4–38.5 mg/kg) at 20–70 minutes after a 1 g intravenous dose. Cefuroxime at 1.5 g achieved a mean bone concentration of 19.4 mg/kg (range: 2.9–49.8 mg/kg). Critically, the bone/serum concentration ratio—a parameter reflecting tissue penetrance independent of serum concentration—was markedly higher for cefamandole (0.36) than for cefuroxime (0.14 for the 750 mg intramuscular dose and 0.23 for the 1.5 g intravenous dose) [1]. This indicates that cefamandole achieves approximately 2.6-fold and 1.6-fold more efficient partitioning from serum into bone relative to the two cefuroxime dosing regimens, respectively.

Orthopedic prophylaxis Tissue penetration Bone concentration

Pharmacokinetic Differentiation: Shorter Plasma Half-Life vs. Cefazolin, Lower Protein Binding, and Absence of N-Methylthiotetrazole (NMTT) Side-Chain Concerns

Comparative pharmacokinetic studies reveal that cefamandole is eliminated significantly faster than cefazolin. In dogs, the plasma half-life of cefamandole sodium was 30 minutes versus 48 minutes for cefazolin sodium after intravenous dosing [1]. In rats, cefamandole plasma half-life was 0.4 h versus 0.5 h for cefazolin [2]. In humans, cefamandole half-life after intramuscular injection ranged from 1 to 1.5 hours, reported as shorter than that for cefazolin [3]. Protein binding of cefamandole was approximately 70–75% (range 29–83% across species), consistently lower than cefazolin in animal models [4]. Additionally, while cefamandole contains the N-methylthiotetrazole (NMTT) side chain associated with hypoprothrombinemia and disulfiram-like reactions, its faster clearance and lower protein binding partially offset these concerns compared with cefazolin’s pharmacokinetic profile in specific clinical settings [5].

Pharmacokinetics Half-life Protein binding

Cefamandole CAS 144125-09-7: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Analytical Reference Standard for Cefamandole Impurity Profiling in Pharmaceutical Quality Control (HPLC/LC-MS)

CAS 144125-09-7 (Cefamandole Impurity 17, C₁₈H₁₈N₆O₅S₂, MW 462.50) is an essential fully characterized reference standard for the identification and quantification of this specific degradation impurity in cefamandole nafate API and finished dosage forms [1]. It supports HPLC method validation, system suitability testing, and related substances determination per ICH Q3A/Q3B guidelines. Its established correction factors and chromatographic retention behavior are documented in published HPLC methods for cefamandole nafate injection [2]. Procurement of this standard is critical for analytical laboratories performing forced degradation studies, stability-indicating method development, and batch release testing of cefamandole-containing products.

In Vitro Comparator Agent for β-Lactamase Substrate Specificity and Hydrolysis Kinetics Studies

Cefamandole's intermediate β-lactamase stability profile—more stable than cephalothin and cefoperazone but less stable than cefoxitin and cefotaxime—makes it a valuable comparator substrate for characterizing novel β-lactamase enzymes [3]. Its hydrolysis kinetics (hydrolyzed at rates of 13–158% of the cephaloridine Vmax reference by non-Bacteroides fragilis Bacteroides β-lactamases) provide a benchmark for evaluating inhibitor potency and enzyme substrate spectra [4]. Researchers studying β-lactamase evolution, inhibitor design, or structure-activity relationships can use cefamandole as a structurally distinct cephalosporin probe with a well-characterized susceptibility profile.

Surgical Prophylaxis Model Compound for Comparative Effectiveness Research in Antimicrobial Stewardship

Cefamandole's robust clinical trial data in surgical prophylaxis—including the pivotal 1,030-patient cardiac surgery trial demonstrating 4.5-fold lower sternal infection rates versus cefazolin [5]—make it an ideal historical comparator for contemporary antimicrobial stewardship and cost-effectiveness analyses. Its documented clinical outcomes provide a benchmark for evaluating newer prophylactic regimens, informing hospital formulary decisions, and powering non-inferiority trial designs in surgical infection prevention research.

Orthopedic Tissue Penetration Reference Agent in Pharmacokinetic Modeling of Bone Distribution

Cefamandole's well-characterized bone/serum concentration ratio (0.36, approximately 1.6–2.6-fold higher than cefuroxime) in total hip replacement patients [6] supports its use as a reference agent in pharmacokinetic/pharmacodynamic (PK/PD) modeling of antibiotic bone penetration. Pharmaceutical scientists developing novel formulations for osteomyelitis or prosthetic joint infection prophylaxis can benchmark their candidates against cefamandole's established bone tissue pharmacokinetic profile.

Quote Request

Request a Quote for cefamandole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.